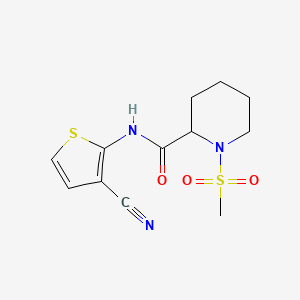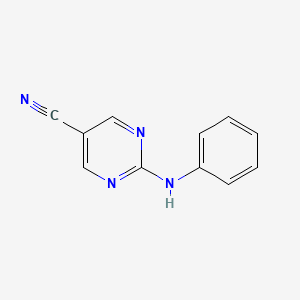
2-Anilino-5-pyrimidinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Anilino-5-pyrimidinecarbonitrile is a chemical compound with the molecular formula C11H8N4 and a molecular weight of 196.21 g/mol . It is characterized by the presence of an aniline group attached to a pyrimidine ring, which also contains a cyano group. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry.
Preparation Methods
The synthesis of 2-Anilino-5-pyrimidinecarbonitrile can be achieved through various methods. One common synthetic route involves the reaction of aromatic aldehydes, malononitrile, and amidines in the presence of a catalyst such as bismuth (III) nitrate pentahydrate. This reaction is typically carried out under thermal aqueous conditions, resulting in good to excellent yields with high purity . Industrial production methods may involve similar multi-component reactions, optimized for large-scale synthesis.
Chemical Reactions Analysis
2-Anilino-5-pyrimidinecarbonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.
Substitution: The aniline and pyrimidine rings can undergo substitution reactions with various reagents, leading to the formation of different substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Anilino-5-pyrimidinecarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Industry: It is utilized in manufacturing processes to improve product quality and efficiency.
Mechanism of Action
The mechanism of action of 2-Anilino-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets. For instance, derivatives of this compound have been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR). These compounds exhibit cytotoxic activities against various cancer cell lines by inhibiting EGFR, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
2-Anilino-5-pyrimidinecarbonitrile can be compared with other pyrimidine derivatives such as:
4-Amino-5-pyrimidinecarbonitrile: Similar in structure but with an amino group instead of an aniline group.
Pyrimidinone derivatives: These compounds have a carbonyl group in place of the cyano group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-anilinopyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4/c12-6-9-7-13-11(14-8-9)15-10-4-2-1-3-5-10/h1-5,7-8H,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLGQGDGFZDEDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=C(C=N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2996931.png)
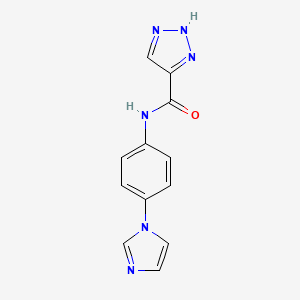
![2,2-Dimethyl-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2996936.png)
![1-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2996937.png)
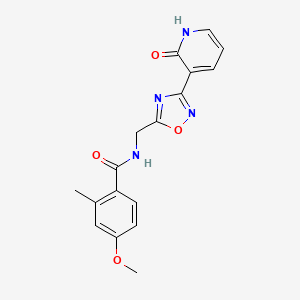
![2-Chloro-N-[(3-pyrazol-1-ylpyridin-2-yl)methyl]acetamide](/img/structure/B2996939.png)
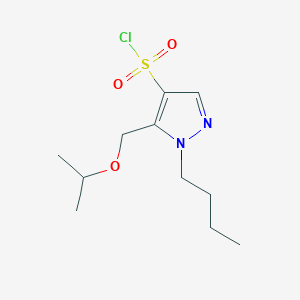
![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pentanamide](/img/structure/B2996942.png)
![2-Azaspiro[5.5]undecan-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2996943.png)
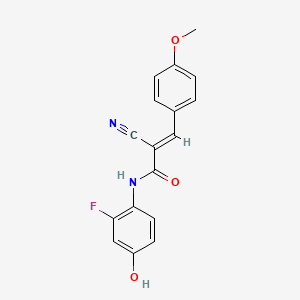
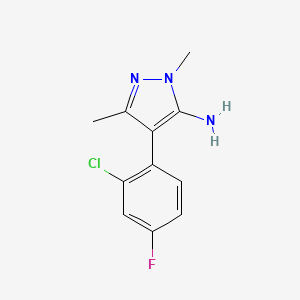
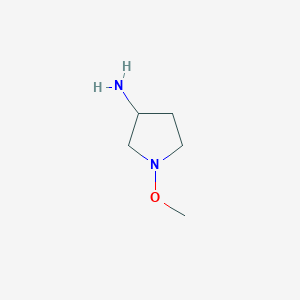
![1-[1-(tert-butoxycarbonyl)-L-prolyl]piperidine-4-carboxylic acid](/img/structure/B2996949.png)
